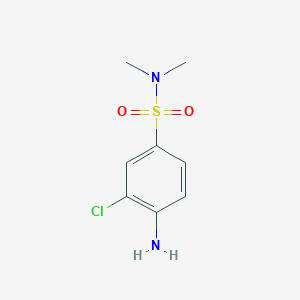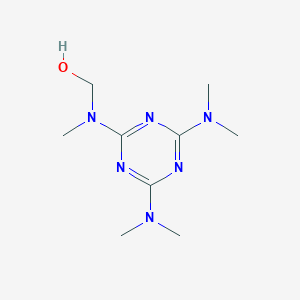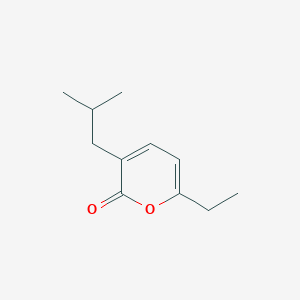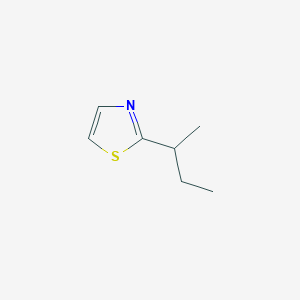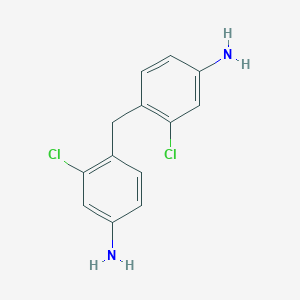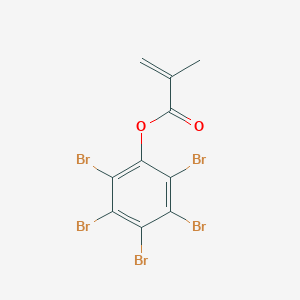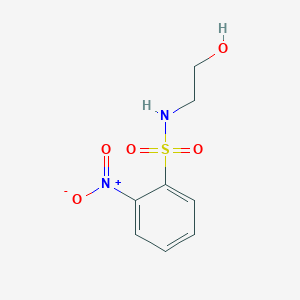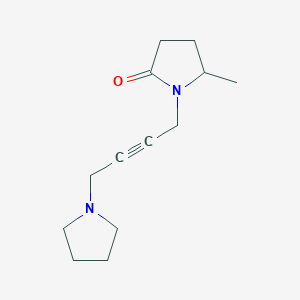
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone, also known as MPBD, is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been widely used in scientific research for its potential as a pharmacological tool in studying the central nervous system.
作用机制
The exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood. However, it has been reported to bind to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory processes. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to enhance the release of GABA, which is an inhibitory neurotransmitter in the brain.
生化和生理效应
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to increase the release of acetylcholine, which is involved in learning and memory processes. In addition, (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes involving this receptor. However, there are some limitations to the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in lab experiments. It has been reported to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood, which can limit its usefulness in certain studies.
未来方向
There are several future directions for the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in scientific research. One potential direction is the development of more selective and potent ligands for the sigma-1 receptor. This could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the role of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in the regulation of ion channels and receptors involved in learning and memory processes. This could lead to the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Finally, the study of the anxiolytic and antidepressant-like effects of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone could lead to the development of new drugs for the treatment of anxiety and depression.
合成方法
The synthesis of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone involves the reaction of 5-methyl-2-pyrrolidinone with 1-(4-chlorobut-2-yn-1-yl)pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone. This method has been reported to yield high purity and high yield of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone.
科学研究应用
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been used as a pharmacological tool in several scientific research studies. It has been reported to have potential as a selective ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes such as neuroprotection, pain modulation, and drug addiction. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been used in studies related to the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy.
属性
CAS 编号 |
18325-12-7 |
|---|---|
产品名称 |
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone |
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
5-methyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-12-6-7-13(16)15(12)11-5-4-10-14-8-2-3-9-14/h12H,2-3,6-11H2,1H3 |
InChI 键 |
BZCOASIWPFVBQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
规范 SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



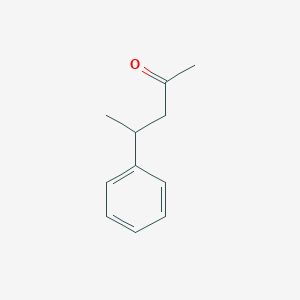
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)


